
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Time: Several hours to ensure complete reaction
The reaction mixture is then acidified to precipitate the desired product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Nucleophiles: Amines, alcohols
Catalysts: Acid or base catalysts for cyclization reactions
Major Products
Disulfides: Formed by oxidation of the thiol group
Substituted Triazoles: Formed by nucleophilic substitution
Complex Heterocycles: Formed by cyclization reactions
Scientific Research Applications
Medicinal Chemistry
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies have shown that derivatives of triazole compounds can inhibit bacterial growth effectively. For instance, research demonstrated that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral Properties : The compound's mechanism of action includes inhibition of viral replication pathways. It has been explored as a potential antiviral agent targeting specific enzymes involved in viral life cycles .
- Anti-inflammatory Effects : Recent studies have indicated that this compound can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating inflammatory diseases .
Agricultural Applications
The compound is also being researched for its potential use in agriculture:
- Fungicides : Its antifungal properties suggest applicability as a fungicide in crop protection. The compound's ability to disrupt fungal cell membranes has been highlighted in recent studies .
- Pesticides : Given its biological activity, there is ongoing research into developing agrochemicals based on this compound to enhance crop yield and protect against pests .
Table 1: Biological Activities of this compound
Table 2: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Reaction with thiocarbohydrazide | High-yield synthesis under fusion conditions | 85-90% |
Continuous flow synthesis | Enhanced efficiency for industrial applications | Not documented |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed that certain modifications significantly increased antimicrobial activity. The derivatives were tested against multiple strains of bacteria and showed promising results, making them candidates for further development into new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound effectively inhibited COX enzymes in human cell lines. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to interact with topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with appropriate thioketones or thioureas under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : The compound was tested against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic cancer), and IGR39 (melanoma). The results indicated that these derivatives possess selective cytotoxicity towards cancer cells with IC50 values ranging above 100 µM for most compounds, suggesting low toxicity against normal cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | >100 |
Panc-1 | >100 | |
IGR39 | >100 |
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Molecular docking studies have shown that derivatives can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests that these compounds could be useful in developing anti-inflammatory drugs .
Antiviral Activity
Research has also indicated antiviral properties against influenza viruses. In vitro studies demonstrated that certain derivatives could inhibit neuraminidase activity and block the M2 protein's active site in H1N1 viruses. This positions them as potential candidates for antiviral therapy .
Case Study 1: Anticancer Efficacy
A study investigating a series of triazole derivatives found that specific substitutions on the triazole ring significantly enhanced anticancer activity. For example, modifications at the phenyl ring were correlated with increased selectivity towards cancer cells while maintaining low toxicity to normal cells.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers explored the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in inflammatory markers and pain response, supporting its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how are the products characterized?
The synthesis typically involves cyclocondensation of thiosemicarbazides with fluorophenyl-substituted precursors under acidic or basic conditions. For example, derivatives are synthesized by reacting 3-fluorophenyl hydrazines with carbon disulfide or thiourea analogs, followed by alkylation or condensation . Characterization employs elemental analysis , ¹H/¹³C-NMR (to confirm substituent positions and thiol tautomerism), LC-MS (for purity assessment), and FT-IR (to identify thiol (-SH) or thione (-S-) functional groups) .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
Initial screening often includes:
- Antimicrobial assays (e.g., agar diffusion or microdilution against Gram-positive/negative bacteria and fungi) .
- Enzyme inhibition studies (e.g., urease or acetylcholinesterase inhibition via spectrophotometric methods) .
- In vitro cytotoxicity (MTT assay on cancer cell lines) . Positive controls and standardized protocols (CLSI guidelines) are critical for reproducibility .
Q. How is the purity and stability of this compound validated under laboratory conditions?
Purity is confirmed via HPLC (>95% threshold) and melting point analysis . Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity over 1–3 months) with periodic TLC or LC-MS monitoring . Storage recommendations typically include desiccated environments at –20°C to prevent thiol oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., S-alkylation or Schiff base formation) impact biological activity?
- S-Alkylation : Introducing alkyl chains (e.g., methyl, ethyl) enhances lipophilicity, improving membrane permeability but may reduce thiol-mediated reactivity. For example, S-methyl derivatives show increased antifungal activity compared to the parent compound .
- Schiff base formation : Condensation with aldehydes (e.g., 3,4-dichlorobenzaldehyde) can modulate electron density, enhancing interactions with enzymatic targets like dihydrofolate reductase . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What computational strategies are used to predict ADME properties and pharmacological potential?
- ADME prediction : Tools like SwissADME or pkCSM analyze logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, low logP values (<3) in triazole-thiols suggest limited CNS activity .
- Pharmacological profiling : PASS Online predicts potential targets (e.g., antimicrobial or antitumor activity) based on structural fragments . Validation via in vitro assays (e.g., cytochrome P450 inhibition) is essential to confirm computational findings .
Q. How can contradictory data in biological activity reports be resolved?
Discrepancies often arise from:
- Assay variability (e.g., broth microdilution vs. disk diffusion in antimicrobial testing) .
- Tautomeric equilibria : The thiol-thione tautomerism affects reactivity, requiring pH-controlled experiments and ¹H-NMR titration to identify dominant forms .
- Cellular context : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa cells) necessitate mechanistic follow-ups (e.g., apoptosis assays or ROS detection) .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational states?
- Dynamic NMR : Monitors thiol-thione tautomerism in real-time under varying temperatures .
- X-ray crystallography : Provides definitive proof of solid-state conformation, though crystallization challenges (e.g., polymorphism) require solvent screening .
- Raman spectroscopy : Distinguishes S–H (2550–2600 cm⁻¹) vs. C=S (1250–1400 cm⁻¹) vibrations in solution .
Q. Methodological Best Practices
Q. What protocols optimize yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Flow chemistry : Enhances reproducibility for multi-step syntheses (e.g., sequential cyclocondensation and alkylation) .
- Purification : Use of flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .
Q. How are metabolic stability and toxicity profiles assessed preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and metabolite formation (LC-MS/MS) .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG inhibition screening : Patch-clamp electrophysiology identifies cardiotoxicity risks .
Q. What strategies mitigate thiol oxidation during experimental workflows?
- Antioxidant additives : Include 1–2 mM DTT or TCEP in buffer solutions .
- Inert atmosphere : Perform reactions/sample storage under nitrogen or argon .
- Derivatization : Convert thiols to disulfides or thioethers temporarily for stability .
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONTSBVCLDDLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=S)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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